Galanthamine beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

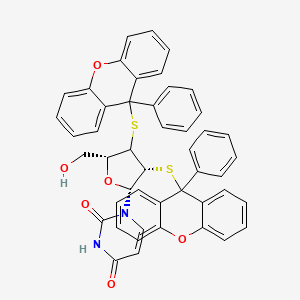

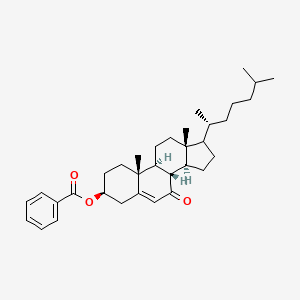

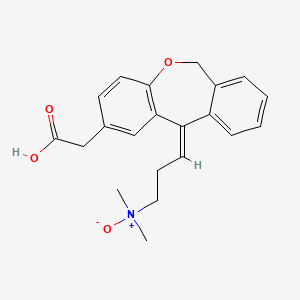

Galanthamine beta-D-Glucuronide (GBG) is a synthetic compound derived from the alkaloid galanthamine, which is found naturally in certain species of plants. Galanthamine has been used for centuries in traditional medicine for its anti-inflammatory and analgesic properties. GBG is a derivative of galanthamine and has been studied for its potential therapeutic applications in a variety of conditions.

Future Directions

The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .

Mechanism of Action

Target of Action

Galanthamine beta-D-Glucuronide is a metabolite of Galanthamine , which is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . This enzyme is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathways affected by Galanthamine involve the cholinergic system. By inhibiting the AChE enzyme, Galanthamine increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . This enhances cholinergic neuron function and signaling .

Pharmacokinetics

Galanthamine is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabeled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The result of Galanthamine’s action is an increase in acetylcholine neurotransmission, which can have cognitive effects. The therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action of Galanthamine can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as those in the cytochrome P450 system, can affect the metabolism of the drug . Additionally, renal function can impact the clearance of the drug

Biochemical Analysis

Biochemical Properties

Galanthamine beta-D-Glucuronide interacts with various enzymes and proteins in the body. It is a product of glucuronidation, a major metabolic pathway involving the addition of a glucuronic acid moiety to a substrate molecule The glucuronidation process enhances the solubility of hydrophobic compounds, facilitating their excretion from the body .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its parent compound, galanthamine. Galanthamine is known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine in the brain, thereby enhancing cognitive function . As a metabolite of galanthamine, this compound may share some of these cellular effects.

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its parent compound, galanthamine. Galanthamine acts as a competitive and reversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Temporal Effects in Laboratory Settings

It is known that the parent compound, galanthamine, is metabolized in the liver through the process of glucuronidation to form this compound

Dosage Effects in Animal Models

Studies on galanthamine have shown that it is administered orally in animal models, and its effects can vary with different dosages

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, increasing its solubility and facilitating its excretion from the body. The enzymes involved in this process are the UGTs .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Galanthamine beta-D-Glucuronide involves the conversion of Galanthamine to Galanthamine hydrobromide, which is then reacted with Sodium hydride to form Galanthamine-6-O-bromide. This compound is then reacted with Sodium azide to form Galanthamine-6-O-azide, which is subsequently reacted with 2,3,4,6-tetra-O-acetyl-D-glucuronic acid to form Galanthamine beta-D-Glucuronide.", "Starting Materials": [ "Galanthamine", "Hydrobromic acid", "Sodium hydroxide", "Sodium azide", "2,3,4,6-tetra-O-acetyl-D-glucuronic acid" ], "Reaction": [ "Galanthamine is reacted with Hydrobromic acid to form Galanthamine hydrobromide", "Galanthamine hydrobromide is reacted with Sodium hydride to form Galanthamine-6-O-bromide", "Galanthamine-6-O-bromide is reacted with Sodium azide to form Galanthamine-6-O-azide", "Galanthamine-6-O-azide is reacted with 2,3,4,6-tetra-O-acetyl-D-glucuronic acid to form Galanthamine beta-D-Glucuronide" ] } | |

CAS RN |

464189-56-8 |

Molecular Formula |

C23H29NO9 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16-,17-,18+,20-,22+,23-/m0/s1 |

InChI Key |

YWSWSACTOVQVLT-XQOVBZHCSA-N |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

synonyms |

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-yl β-D-Glucopyranosiduronic Acid; _x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

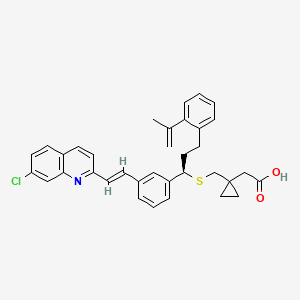

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

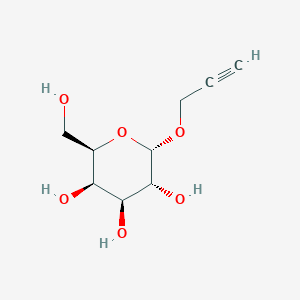

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)